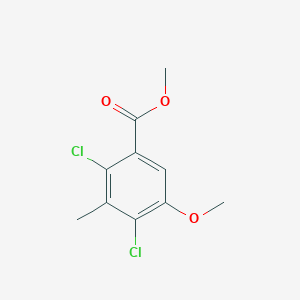
Methyl 2,4-dichloro-5-methoxy-3-methylbenzoate
Cat. No. B8356945
M. Wt: 249.09 g/mol
InChI Key: YIKSKVFQCYDFEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05661183
Procedure details


2,4-Dichloro-5-methoxy-3-methylphenyl triflate (7.60 g, 22.4 mmol) was dissolved in dioxan (75 mL), 1,3-bis (diphenylphosphino)propane (371 mg, 0.90 mmol) and palladium acetate (202 mg, 0.90 mmol) were added. After flushing with CO, Et3N (6.90 mL, 49.4 mmol) and MeOH (23 mL) were added. Reaction with CO at 70° C. and at atmospheric pressure for 25° C., filtration and evaporation, of the solvent partition of the residue between Et2O (350 mL) and 3M NH3 (150 mL), extraction of the aqueous layer with Et2O (2×150 mL) followed by washing the combined organic phase with brine (150 mL), drying (MgSO4), evaporation of the solvent gave a crude product. Filtration through SiO2 using EtOAc as the eluent gave 5.2 g of a product which was purified by flash column chromatograhy (SiO2, EtOAc-Hexane 1:3) to yield 4.18 g of the title compound. Mp: 74° C.; 1H NMR(DMSO-d6): δ 7.33 (s, 1H), 3.88 (s, 3H), 3.86 (s, 3H), 2.45 (s, 3H); 13C NMR (DMSO-d6) : δ 165.69, 153.26, 136.09, 130.46, 125.22, 122.95, 110.78, 56.64, 52.72, 17.86; MS (EI, 70 eV): m/z (rel.int.) 250/248 (M+, 53/80), 219/217 (66/100), 191/189 (8/12).
Name
2,4-Dichloro-5-methoxy-3-methylphenyl triflate
Quantity
7.6 g
Type
reactant
Reaction Step One






Name
Identifiers


|
REACTION_CXSMILES
|
O([C:9]1[CH:14]=[C:13]([O:15][CH3:16])[C:12]([Cl:17])=[C:11]([CH3:18])[C:10]=1[Cl:19])S(C(F)(F)F)(=O)=O.CCN(CC)CC.C[OH:28].O1C[CH2:33][O:32][CH2:31]C1>C([O-])(=O)C.[Pd+2].C([O-])(=O)C.C1(P(C2C=CC=CC=2)CCCP(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>[Cl:19][C:10]1[C:11]([CH3:18])=[C:12]([Cl:17])[C:13]([O:15][CH3:16])=[CH:14][C:9]=1[C:33]([O:32][CH3:31])=[O:28] |f:4.5.6|
|
Inputs


Step One
|
Name
|
2,4-Dichloro-5-methoxy-3-methylphenyl triflate
|
|
Quantity
|
7.6 g
|
|
Type
|
reactant
|
|
Smiles
|
O(S(=O)(=O)C(F)(F)F)C1=C(C(=C(C(=C1)OC)Cl)C)Cl
|
|
Name
|
|
|
Quantity
|
75 mL
|
|
Type
|
reactant
|
|
Smiles
|
O1CCOCC1
|
Step Two
Step Three
|
Name
|
|
|
Quantity
|
202 mg
|
|
Type
|
catalyst
|
|
Smiles
|
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
|
|
Name
|
|
|
Quantity
|
371 mg
|
|
Type
|
catalyst
|
|
Smiles
|
C1(=CC=CC=C1)P(CCCP(C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
were added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Reaction with CO at 70° C.
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
at atmospheric pressure for 25° C., filtration and evaporation
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
of the solvent partition of the residue between Et2O (350 mL) and 3M NH3 (150 mL), extraction of the aqueous layer with Et2O (2×150 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
by washing the combined organic phase with brine (150 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
drying
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
(MgSO4), evaporation of the solvent
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
gave a crude product
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
Filtration through SiO2
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=C(C(=O)OC)C=C(C(=C1C)Cl)OC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 5.2 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
